

Roquefortine E: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Roquefortine E*

Cat. No.: *B1233467*

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CAS Number: 871982-52-4

This technical guide provides a comprehensive overview of **Roquefortine E**, a diketopiperazine fungal metabolite. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential applications of this natural product. While data specific to **Roquefortine E** is emerging, this guide also draws upon the more extensive research on its structural analog, Roquefortine C, to provide a broader context for its potential mechanisms and areas of investigation.

Chemical and Physical Properties

Roquefortine E is a complex heterocyclic molecule produced by the fungus *Gymnoascus reessii*.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Source
CAS Number	871982-52-4	[1][3][4][5]
Molecular Formula	C ₂₇ H ₃₁ N ₅ O ₂	[1][3][4][5]
Molecular Weight	457.6 g/mol	[1][3][4]
Appearance	Solid	[1]
Purity	>95% (by HPLC)	[3][4]
Solubility	Soluble in DMF, DMSO, Ethanol, Methanol	[1]
Initial Source	Gymnoascus reessii	[1][2]

Biological Activity and Potential Applications

Roquefortine E is an analog of Roquefortine C and is classified as a diketopiperazine fungal metabolite.[1][3][4] It has been identified as an antimitotic agent and a selective, though weakly active, antitumor agent.[3][4] The broader family of roquefortine alkaloids, which includes Roquefortine C, is known for a range of bioactivities, including neurotoxic effects and antimicrobial properties against Gram-positive bacteria.[6][7][8]

The mechanism of action for the closely related Roquefortine C involves the inhibition of rat and human cytochrome P450 enzymes.[6][8] This interaction is characterized by the binding of an amino function to the heme iron of the cytochrome, leading to a type II difference spectrum.[6] Given the structural similarity, it is plausible that **Roquefortine E** may exhibit similar interactions with cytochrome P450 enzymes, a hypothesis that warrants further investigation.

Experimental Protocols

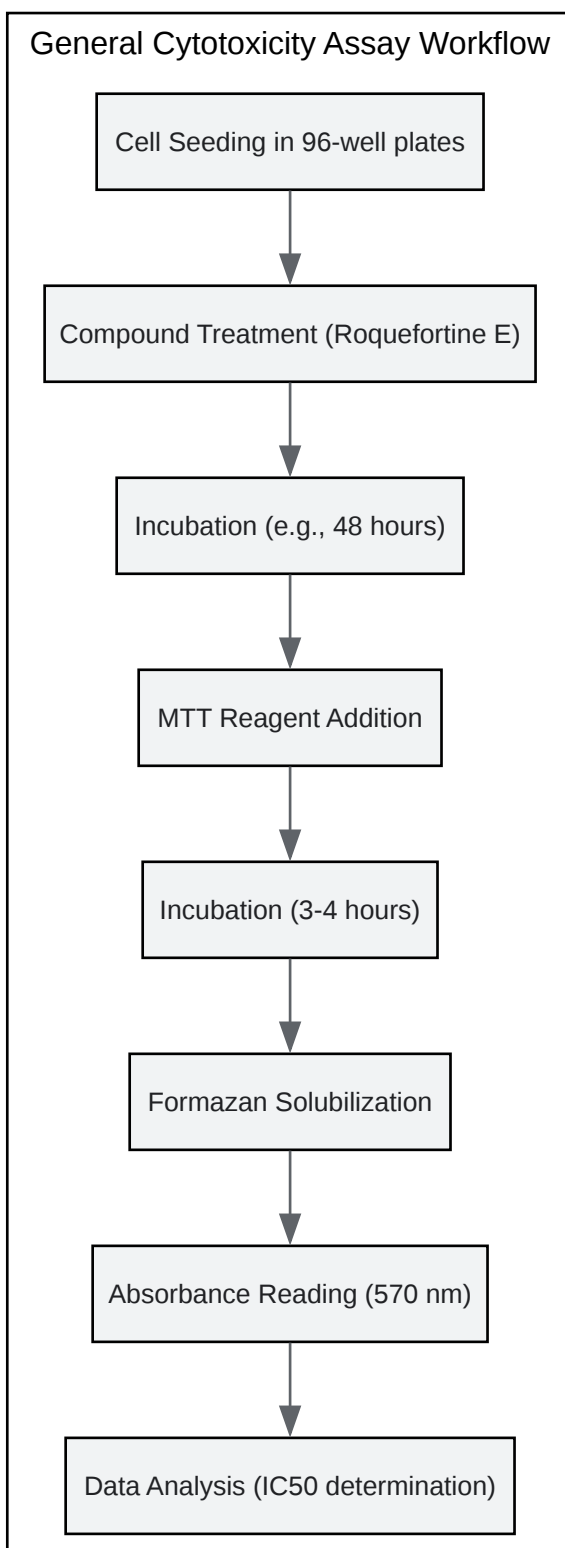
Detailed experimental protocols specifically for **Roquefortine E** are not extensively available in the public domain. However, based on its described biological activities, a general methodology for assessing its cytotoxic and antimitotic effects can be outlined.

General Cytotoxicity Assay (MTT Assay) Workflow

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cultured cell lines.

- Cell Seeding:
 - Culture selected cancer cell lines (e.g., A549, K562, MCF-7, HepG2) in appropriate growth medium.
 - Trypsinize and count the cells.
 - Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
- Compound Treatment:
 - Prepare a stock solution of **Roquefortine E** in a suitable solvent (e.g., DMSO).
 - Perform serial dilutions of the stock solution to create a range of working concentrations.
 - Remove the growth medium from the 96-well plates and replace it with a medium containing the different concentrations of **Roquefortine E**. Include vehicle control (medium with DMSO) and untreated control wells.
 - Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
 - Add 10-20 μ L of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization:
 - After incubation, carefully remove the medium from the wells.
 - Add 100-150 μ L of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

- Data Acquisition:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the untreated control.
 - Plot the cell viability against the compound concentration and determine the IC_{50} (the concentration at which 50% of cell growth is inhibited) using appropriate software.



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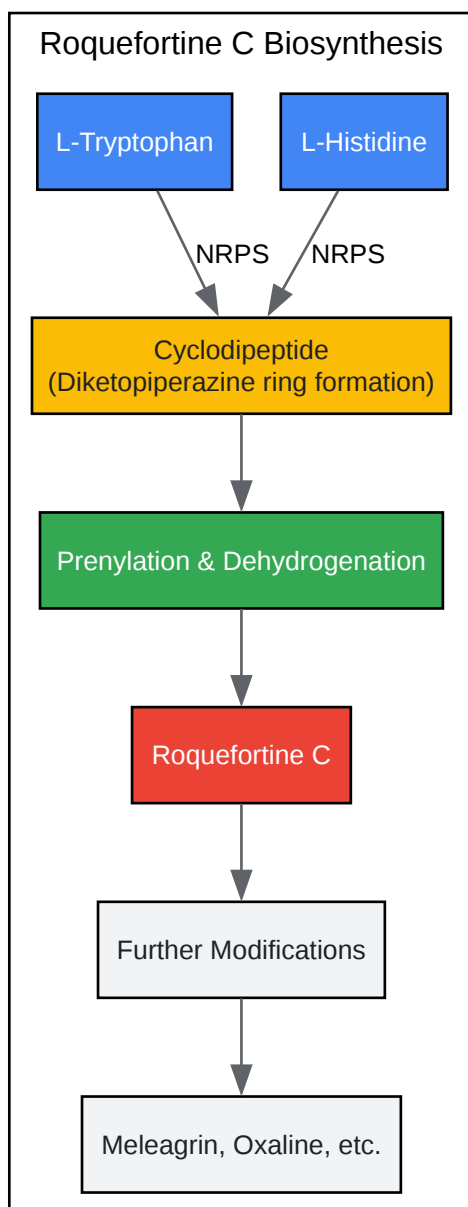
Cytotoxicity Assay Workflow

Signaling and Biosynthetic Pathways

Specific signaling pathways directly modulated by **Roquefortine E** have not yet been elucidated. However, the biosynthetic pathway of its precursor, Roquefortine C, is well-characterized and provides insight into the formation of this class of compounds.

Roquefortine C Biosynthetic Pathway

The biosynthesis of Roquefortine C begins with the condensation of L-tryptophan and L-histidine.^{[9][10]} This initial step is catalyzed by a nonribosomal peptide synthetase (NRPS).^[9] The resulting dipeptide undergoes a series of enzymatic modifications, including prenylation and dehydrogenation, to yield Roquefortine C.^[9] Roquefortine C then serves as a key precursor for other complex alkaloids like meleagrins and oxalines.^{[10][11]}



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Roquefortine C Biosynthesis

Future Directions

The characterization of **Roquefortine E** as an antimitotic and weakly antitumor agent suggests that further investigation into its mechanism of action is warranted. Future research could focus on:

- Elucidating the specific molecular targets of **Roquefortine E** that contribute to its antimitotic activity.
- Investigating its interaction with cytochrome P450 enzymes to determine if it shares the inhibitory properties of Roquefortine C.
- Exploring its potential synergistic effects with other chemotherapeutic agents.
- Conducting more extensive cytotoxicity screening against a broader panel of cancer cell lines.

The information presented in this guide provides a foundation for further research into **Roquefortine E**. As a unique natural product, it holds potential for the development of new therapeutic agents.

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